molecular formula C11H10FN3O2 B10936127 N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide

N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide

Cat. No.: B10936127
M. Wt: 235.21 g/mol
InChI Key: SCDHQNMBPHAPJY-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an acetyl group, and a nitriloalaninamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide typically involves the reaction of 4-fluorophenylacetyl chloride with 3-nitriloalaninamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N2-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetyl chloride: A precursor in the synthesis of N2-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide.

    Nitriloalaninamide derivatives: Compounds with similar nitriloalaninamide moieties but different substituents.

Uniqueness

N~2~-[(4-fluorophenyl)acetyl]-3-nitriloalaninamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

2-cyano-2-[[2-(4-fluorophenyl)acetyl]amino]acetamide

InChI

InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)5-10(16)15-9(6-13)11(14)17/h1-4,9H,5H2,(H2,14,17)(H,15,16)

InChI Key

SCDHQNMBPHAPJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(C#N)C(=O)N)F

Origin of Product

United States

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